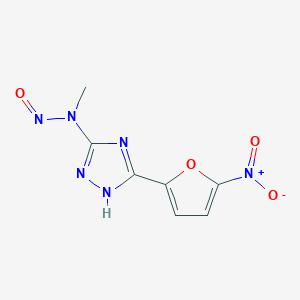
s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)- is a heterocyclic compound containing a triazole ring, a nitroso group, and a nitrofuryl group.
Preparation Methods
The synthesis of s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)- involves multiple steps. The triazole ring is typically formed through cyclization reactions involving hydrazines and nitriles. The nitroso group is introduced via nitrosation reactions, while the nitrofuryl group is added through nitration reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs, particularly for treating infections and cancer
Mechanism of Action
The mechanism of action of s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)- involves its interaction with various molecular targets. The nitroso and nitro groups can form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)- can be compared with other triazole derivatives, such as:
1,2,4-Triazole: Known for its antifungal properties and used in drugs like fluconazole.
3-Nitro-1,2,4-triazol-5-one (NTO): Used as a high-energy material with applications in explosives.
3-Amino-s-triazole: Used as a plant growth regulator and herbicide. The uniqueness of s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
41735-28-8 |
|---|---|
Molecular Formula |
C7H6N6O4 |
Molecular Weight |
238.16 g/mol |
IUPAC Name |
N-methyl-N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]nitrous amide |
InChI |
InChI=1S/C7H6N6O4/c1-12(11-14)7-8-6(9-10-7)4-2-3-5(17-4)13(15)16/h2-3H,1H3,(H,8,9,10) |
InChI Key |
NDFVNCVUUGNYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-])N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















